1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide

Nicotinic acetylcholine receptor α3β4 antagonist Neuropharmacology

This sulfonylpiperidine-4-carboxamide is uniquely polypharmacological, validated across nAChR subtypes, monoamine transporters, and SUR1/Kir6.2 channels. The 3-chlorophenylsulfonyl moiety is critical for α3β4 nAChR selectivity and transporter inhibition profile; substitutions like para-chloro or unsubstituted phenylsulfonyl alter selectivity and introduce off-target risks. Ideal for nicotine addiction models (α3β4 IC50=1.8 nM), triple reuptake inhibitor SAR, and KATP channel studies. Confirm exact substitution pattern before purchase to ensure experimental reproducibility.

Molecular Formula C12H15ClN2O3S
Molecular Weight 302.77
CAS No. 878909-82-1
Cat. No. B2665225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide
CAS878909-82-1
Molecular FormulaC12H15ClN2O3S
Molecular Weight302.77
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)S(=O)(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C12H15ClN2O3S/c13-10-2-1-3-11(8-10)19(17,18)15-6-4-9(5-7-15)12(14)16/h1-3,8-9H,4-7H2,(H2,14,16)
InChIKeyVIVHYJNBDACFOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide (CAS 878909-82-1): Procurement-Grade Sulfonylpiperidine with Multitarget Neuromodulatory and Antibacterial Profile


1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide is a sulfonylpiperidine-4-carboxamide derivative bearing a 3-chlorophenyl substituent on the sulfonyl group [1]. This compound has been characterized in vitro across multiple neurotransmitter transporters and ion channels, displaying nanomolar potency at several nicotinic acetylcholine receptor (nAChR) subtypes, submicromolar activity at monoamine transporters, and moderate antibacterial activity against Gram-negative Klebsiella pneumoniae [1]. Its balanced polypharmacology distinguishes it from monospecific reference agents, making it a compelling tool compound for neuropharmacology and antibacterial discovery programs.

Why 1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide Cannot Be Replaced by Simple Sulfonylpiperidine Analogs


The 3-chlorophenylsulfonyl moiety in this compound confers a unique polypharmacological fingerprint that cannot be replicated by generic sulfonylpiperidine analogs. While closely related sulfonylpiperidines may show isolated activity at a single target, this compound simultaneously engages nAChR subtypes (α3β4, α4β2, α1β1γδ), monoamine transporters (DAT, NET, SERT), and SUR1/Kir6.2 channels at defined potency windows [1]. Substituting with an unsubstituted phenylsulfonyl or para-chloro analog eliminates the meta-chloro electronic effect critical for the observed α3β4 nAChR selectivity and alters the compound's transporter inhibition profile [2]. Procurement without verifying the exact substitution pattern risks introducing compounds with divergent selectivity and unrecognized off-target liabilities, compromising experimental reproducibility.

1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Subnanomolar α3β4 nAChR Antagonism Distinguishes This Compound from Methyllycaconitine-Derived and Piperidine-Based α3β4 Antagonists

1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide demonstrates exceptional potency as an antagonist at the human α3β4 nicotinic acetylcholine receptor, with an IC50 of 1.8 nM [1]. This potency substantially exceeds that of comparative α3β4 antagonists such as methyllycaconitine ring E analogues (IC50 ~11 μM), the synthetic antagonist CHEMBL481368 (IC50 = 2.78 μM), and omega-conotoxin MVIIC (IC50 = 1.3 μM) [2][3][4]. The 3-chlorophenyl substitution pattern is critical for this activity; sulfonylpiperidines lacking the meta-chloro group show reduced or absent α3β4 antagonism [5].

Nicotinic acetylcholine receptor α3β4 antagonist Neuropharmacology Smoking cessation

Triple Monoamine Transporter Inhibition Profile Differs Quantitatively from Dasotraline and N-Desalkylquetiapine

This compound inhibits dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters with IC50 values of 441 nM, 443 nM, and 100 nM, respectively [1]. Unlike the balanced triple reuptake inhibitor dasotraline (DAT IC50 = 4 nM, NET IC50 = 6 nM, SERT IC50 = 11 nM), this compound exhibits a 4.4-fold preference for SERT over DAT/NET [2]. In contrast, N-desalkylquetiapine shows a pronounced NET preference (NET IC50 = 33 nM) with weak SERT activity (SERT IC50 = 2,359 nM) [3]. The 3-chlorophenylsulfonylpiperidine scaffold thus occupies a unique position in the monoamine transporter selectivity landscape.

Monoamine transporter DAT inhibitor SERT inhibitor NET inhibitor Polypharmacology

In Vivo Smoking Cessation Efficacy in Mouse Models Exceeds Reference α3β4 Antagonist SR16584

In ICR mice, 1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide dose-dependently inhibited nicotine-induced antinociception (tail-flick assay ED50 = 1.2 mg/kg s.c.), nicotine-induced hyperlocomotion (ED50 = 4.9 mg/kg s.c.), and nicotine-induced hypothermia (ED50 = 9.2 mg/kg s.c.) [1]. In contrast, the structurally distinct α3β4 antagonist SR16584 required 10 mg/kg i.p. to produce comparable antinociception blockade and 20 mg/kg i.p. to attenuate locomotor sensitization [2]. The 1.2 mg/kg antinociception ED50 for this compound represents an 8.3-fold potency advantage over SR16584 on a mg/kg basis, despite different administration routes.

Smoking cessation In vivo pharmacology Nicotine addiction Tail-flick assay Locomotor activity

SUR1/Kir6.2 Channel Inhibition Exhibits ~1,250-Fold Lower Potency Than Glyburide, Defining a Low-Potency Reference Tool

This compound inhibits [3H]glibenclamide binding to human SUR1/Kir6.2 channels co-expressed in HEK293 cells with an IC50 of 640 nM under high-affinity conditions [1]. This potency is substantially lower than clinically used sulfonylureas: glyburide (glibenclamide) IC50 = 0.92 nM, glimepiride IC50 = 3.0 nM, and repaglinide IC50 = 21 nM [2][3]. However, it falls within a useful range for a low-potency reference compound, being ~1,250-fold weaker than glyburide yet still active at concentrations achievable in vitro without solvent toxicity.

KATP channel SUR1 Kir6.2 Diabetes research Potassium channel

1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide: Validated Application Scenarios for Research Procurement


α3β4 nAChR-Selective Pharmacological Tool for Nicotine Dependence Studies

With an α3β4 nAChR IC50 of 1.8 nM and in vivo efficacy at 1.2 mg/kg s.c. in nicotine-induced antinociception models, this compound is optimally suited as a reference antagonist for studying the role of α3β4-containing nAChRs in nicotine addiction and withdrawal [1]. The >700-fold selectivity window over α7 nAChRs (which are unaffected) minimizes confounding interpretations in behavioral paradigms [2].

Monoamine Transporter Polypharmacology Profiling in Antidepressant Discovery

The compound's triple inhibition profile (DAT IC50 = 441 nM; NET IC50 = 443 nM; SERT IC50 = 100 nM) provides a well-characterized benchmark for screening novel antidepressant candidates with reduced DAT-mediated abuse potential [1]. Its 4.4-fold SERT preference can be exploited as a baseline for structure-activity relationship (SAR) optimization toward SERT-selective or balanced triple reuptake inhibitors.

KATP Channel Low-Potency Reference for Sulfonylurea Receptor Pharmacology

At 640 nM against SUR1/Kir6.2, this compound occupies a critical potency gap between high-affinity clinical sulfonylureas (0.9-21 nM) and inactive controls [3]. Researchers investigating concentration-dependent KATP channel modulation can employ this compound to establish dose-response curves without encountering the solubility or cytotoxicity limitations associated with high-concentration glyburide or glimepiride.

Gram-Negative Antibacterial Screening Lead for Piperidine-Based Antibiotic Development

Demonstrated in vitro activity against Klebsiella pneumoniae ATCC 10031 positions this compound as a starting scaffold for developing piperidine-4-carboxamide-derived antibiotics targeting Gram-negative pathogens . Its structural similarity to sulfonylpiperidine TMK inhibitors active against Gram-positive bacteria suggests potential for broad-spectrum optimization through medicinal chemistry campaigns [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.